molecular formula C21H30N2 B088119 4,4'-Methylenebis(2-isopropyl-6-methylaniline) CAS No. 16298-38-7

4,4'-Methylenebis(2-isopropyl-6-methylaniline)

Cat. No. B088119
CAS RN: 16298-38-7
M. Wt: 310.5 g/mol
InChI Key: FLNVGZMDLLIECD-UHFFFAOYSA-N
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Description

4,4'-Methylenebis(2-isopropyl-6-methylaniline) is a chemical compound that has been explored for its physical and chemical properties, as well as its reactivity and molecular structure.

Synthesis Analysis

  • The synthesis process of derivatives of 4,4'-Methylenebis(2-isopropyl-6-methylaniline) has been studied, revealing insights into their molecular formation and structural characteristics. This includes the photochromism of polymorphic crystals derived from this compound (Taneda et al., 2004).

Molecular Structure Analysis

  • Studies involving nuclear magnetic resonance (NMR) spectroscopy have been conducted to understand the molecular structure of 4,4'-Methylenebis(2-isopropyl-6-methylaniline) and its derivatives. These studies help in characterizing the molecular structure and identifying impurities (Dorsey et al., 1978).

Chemical Reactions and Properties

  • The reactivity of this compound has been explored in various contexts, including its photochromic behavior in polymorphic crystals and its role as a curative for adhesives. The differences in thermal stability of photochromes and the identification of impurities are key aspects of these studies (Taneda et al., 2004; Dorsey et al., 1978).

Physical Properties Analysis

  • Detailed analysis of physical properties, such as thermal stability and molecular conformation, has been carried out. These studies are essential for understanding how the compound behaves under different physical conditions.

Chemical Properties Analysis

  • The compound’s chemical properties, including its reactivity and potential applications in synthesis processes, have been a subject of research. For instance, its role in the synthesis of various derivatives through reactions like Suzuki cross-coupling has been explored (Rizwan et al., 2021).

Scientific Research Applications

  • Polyurethane Elastomers : A study by Barikani, Fazeli, and Barikani (2013) explored the use of different dianiline chain extenders, including 4,4'-Methylenebis(2-isopropyl-6-methylaniline), in the synthesis of polyurethane prepolymers. The study found that the molecular structure of dianiline chain extenders significantly influences the thermal properties and stability of polyurethane (Barikani, Fazeli, & Barikani, 2013).

  • Carcinogenic Potential : A toxicology study by Stula, Sherman, Zapp, and Clayton (1975) investigated the carcinogenic potential of 4,4'-Methylenebis(2-methylaniline), among other compounds. The study found that 4,4'-Methylenebis(2-methylaniline) led to tumors in rats, emphasizing its carcinogenic risks (Stula, Sherman, Zapp, & Clayton, 1975).

  • Nuclear Magnetic Resonance Study : Dorsey et al. (1978) conducted a study using proton and fluorine nuclear magnetic resonance spectroscopy to characterize impurities in 4,4'-Methylenebis(2,6-diisopropylaniline) (MDIPA), a curative for adhesives. This research aids in the identification and quantitative measurement of impurities in various batches of these materials (Dorsey et al., 1978).

  • Antioxidant and Biological Activities : A study by Mastelić et al. (2008) on the antioxidant and biological activities of carvacrol, thymol, and eugenol derivatives included a derivative of 4,4'-Methylenebis(5-isopropyl-2-methyl)phenol. The derivative exhibited good antioxidative properties and potential for adjuvant experimental cancer treatments (Mastelić et al., 2008).

  • Photochromism of Polymorphic Crystals : Taneda, Amimoto, Koyama, and Kawato (2004) researched the photochromic properties of 4,4'-Methylenebis(N-salicylidene-2,6-dialkylaniline) derivatives. Their study revealed that the polymorphic crystals of these compounds exhibit photochromism, with variations in thermal stability due to molecular and cavity shape differences (Taneda, Amimoto, Koyama, & Kawato, 2004).

  • Epoxy-Aromatic Diamine Kinetics : Girard-Reydet, Riccardi, Sautereau, and Pascault (1995) compared the reactivities of different aromatic diamines, including 4,4'-Methylenebis[2,6-diethylaniline] and 4,4'-Methylenebis[3-chloro-2,6-diethylaniline], when cured with epoxy prepolymers. Their findings contributed to understanding the influence of diamine structure on the curing process and final properties of the material (Girard-Reydet, Riccardi, Sautereau, & Pascault, 1995).

  • Atomic Oxygen Degradation in Space Applications : A study by He, Suliga, Brinkmeyer, Schenk, and Hamerton (2019) investigated the effects of atomic oxygen on composite materials made with epoxy resins, including 4,4'-Methylenebis(2,6-diethylaniline) and 4,4'-Methylenebis(2-isopropyl-6-methylaniline), for space applications. This research is crucial for understanding material degradation in space environments (He, Suliga, Brinkmeyer, Schenk, & Hamerton, 2019).

Safety And Hazards

“4,4’-Methylenebis(2-isopropyl-6-methylaniline)” may cause an allergic skin reaction, serious eye irritation, allergy or asthma symptoms, or breathing difficulties if inhaled . It is classified as Acute Tox. 4 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 .

Future Directions

“4,4’-Methylenebis(2-isopropyl-6-methylaniline)” is an excellent chain extender for elastomeric polyurethanes (PU), especially useful in systems cured at room temperature . It is also a curing agent for epoxides (EP) and an intermediate for organic syntheses . This suggests that it could have potential applications in the development of new materials and chemical processes.

properties

IUPAC Name

4-[(4-amino-3-methyl-5-propan-2-ylphenyl)methyl]-2-methyl-6-propan-2-ylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30N2/c1-12(2)18-10-16(7-14(5)20(18)22)9-17-8-15(6)21(23)19(11-17)13(3)4/h7-8,10-13H,9,22-23H2,1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLNVGZMDLLIECD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N)C(C)C)CC2=CC(=C(C(=C2)C)N)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5066033
Record name Benzenamine, 4,4'-methylenebis[2-methyl-6-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

310.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Other Solid
Record name Benzenamine, 4,4'-methylenebis[2-methyl-6-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

Product Name

4,4'-Methylenebis(2-isopropyl-6-methylaniline)

CAS RN

16298-38-7
Record name 4,4′-Methylenebis[2-isopropyl-6-methylaniline]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16298-38-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzenamine, 4,4'-methylenebis(2-methyl-6-(1-methylethyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016298387
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzenamine, 4,4'-methylenebis[2-methyl-6-(1-methylethyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Benzenamine, 4,4'-methylenebis[2-methyl-6-(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5066033
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-methylenebis(2-isopropyl-6-methylaniline)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.101.416
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
68
Citations
M Barikani, N Fazeli, M Barikani - Journal of Polymer Engineering, 2013 - degruyter.com
A number of polyurethane prepolymers based on polycaprolactone diol (PCL) and 4,4′-diphenyl methane diisocyanate (MDI) were synthesized and extended with different dianilines …
Number of citations: 24 www.degruyter.com
Y He, A Suliga, A Brinkmeyer, M Schenk… - Polymer Degradation and …, 2019 - Elsevier
The effects of atomic oxygen on three commercial composite materials, based on two space-qualified epoxy resins (tetraglycidyl-4,4′-diaminodiphenylmethane (TGDDM) cured with a …
Number of citations: 35 www.sciencedirect.com
MD Garrison, BG Harvey - Journal of Applied Polymer Science, 2016 - Wiley Online Library
Carvacrol and p‐cymene are sustainable and versatile starting materials for the preparation of hydrophobic monomers. These molecules can be readily derived from pine resin or …
Number of citations: 39 onlinelibrary.wiley.com
DL Rodin, SY Stefanovich, MY Yablokova - Russian Journal of Physical …, 2017 - Springer
The change in electric conductivity and dielectric permittivity during the curing of epoxy–amine compositions in a mixture with the thermoplastic Ultem 1000 polyetherimide at 180C is …
Number of citations: 4 link.springer.com
JL Santiago-García, JM Pérez-Francisco… - Designed Monomers …, 2015 - Taylor & Francis
The 5-(9,10-dihydro-9,10-ethanoanthracene-11,12-dicarboximido) isophthalic acid (DEAIA) monomer, containing a dibenzobarrelene pendant group, was synthesized by the …
Number of citations: 10 www.tandfonline.com
AJ Parsons, A Gonciaruk, X Zeng, FS Thomann… - Polymer Testing, 2022 - Elsevier
A certified aerospace resin (RTM 6) normally utilised for resin transfer moulding is considered for vacuum infusion. The resin was subjected to simulated vacuum infusion conditions by …
Number of citations: 3 www.sciencedirect.com
L Völker-Pop, JAR Agudo, C Giehl - AIP Conference Proceedings, 2023 - pubs.aip.org
High performance epoxy resins, pure or in combination with other materials like carbon fiber or fiberglass, are important materials for a wide range of applications and especially for …
Number of citations: 1 pubs.aip.org
H Beneš, J Dupuy, V Lutz, F Lortie… - Thermochimica …, 2014 - Elsevier
The effect of multiwalled carbon nanotubes (MWCNTs) and polyethersulfone (PES) on the polymerization kinetics of N,N,N′,N′-tetraglycidyl-4,4′-diaminodiphenyl-methane epoxy …
Number of citations: 5 www.sciencedirect.com
PI Karkanas, IK Partridge - Journal of applied polymer science, 2000 - Wiley Online Library
The cure kinetics of four epoxy/amine systems including commercial RTM6 and F934 resins have been investigated under both isothermal and dynamic curing conditions. Differential …
Number of citations: 217 onlinelibrary.wiley.com
JM Pérez-Francisco, JL Santiago-García… - Industrial & …, 2017 - ACS Publications
In this work we discuss the gas transport properties behavior of dense blend membranes of a high free volume polyimide PI DPPD-IMM with PBI using the latter polymer in an attempt to …
Number of citations: 15 pubs.acs.org

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